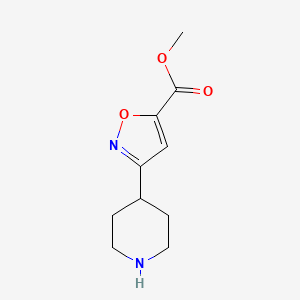

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEXFDDEQWNOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxazole ring can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets. For example, the 3-fluorophenyl analog () has a lower molecular weight (221.18 vs. 239.65 for the 4-chlorophenyl analog) but similar solubility challenges due to aromaticity. Piperidine vs.

Heterocycle Modifications: Oxazole vs. Oxadiazole: The 1,2-oxazole core (five-membered ring with O and N) in the main compound contrasts with the 1,2,4-oxadiazole in , which contains two nitrogen atoms. Oxadiazoles are more electron-deficient, favoring interactions with cationic targets (e.g., ion channels).

Biological Relevance :

Biological Activity

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring fused with an oxazole ring, which contributes to its biological activity. The presence of both piperidine and oxazole moieties allows for versatile interactions with biological targets, making it a valuable scaffold in drug development.

The mechanism of action of this compound involves interactions with various molecular targets:

- Neurotransmitter Receptors : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.

- Enzyme Modulation : The oxazole ring can participate in hydrogen bonding and other interactions with enzymes, modulating their activity and affecting metabolic pathways.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antioxidant Activity : Studies indicate that derivatives of oxazole compounds exhibit significant radical scavenging properties. For instance, related compounds have shown radical scavenging activity ranging from 32.0% to 87.3% at a concentration of 25 µM compared to ascorbic acid as a reference .

- Anti-inflammatory Effects : In vivo studies have shown that related oxazole derivatives can significantly inhibit edema in carrageenan-induced paw edema models, suggesting anti-inflammatory potential .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of compounds related to this compound:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., oxazole C-5 vs. C-3 substitution) and piperidine ring conformation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–280 nm) monitors purity (>95% required for pharmacological studies).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

How can molecular docking and pharmacophore modeling predict its activity against serotonin receptors (e.g., 5HT7R)?

Advanced Research Question

- Docking Workflow :

- Prepare the receptor (5HT7R PDB ID: 5X6D) using tools like AutoDock Vina.

- Generate ligand conformers and dock using flexible residue sampling near the orthosteric site.

- Analyze binding poses for hydrogen bonds (e.g., oxazole O with Ser5.42) and hydrophobic interactions (piperidine with Phe6.51).

- Pharmacophore Features : Aromatic oxazole, ester carbonyl, and piperidine nitrogen are critical for antagonism.

Validation : Compare predicted binding free energies (ΔG) with experimental pIC values from analogues (e.g., AX1-AX6 in Table IX) .

How should researchers resolve contradictions in crystallographic data for this compound?

Advanced Research Question

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXL for refinement.

- Discrepancy Sources :

- Disorder in Piperidine Ring : Apply restraints to N-methyl groups during refinement.

- Oxazole Torsion Angles : Validate against DFT-optimized geometries (B3LYP/6-31G* basis set).

- Validation Tools : Check R values (<0.25) and electron density maps (e.g., omit maps for ambiguous regions) .

What computational approaches guide structure-activity relationship (SAR) optimization for enhanced selectivity?

Advanced Research Question

- 3D-QSAR : Build a CoMFA/CoMSIA model using derivatives with varying substituents (e.g., methyl vs. cyclopropyl on oxazole).

- Free Energy Perturbation (FEP) : Simulate mutations in target receptors (e.g., 5HT7R vs. 5HT1A) to predict selectivity.

- ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hERG liability by modifying the piperidine N-substituent .

How to design in vitro assays to evaluate its antimicrobial or anticancer potential?

Advanced Research Question

- Antimicrobial Testing :

- MIC Assay : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Kinetics : Monitor bactericidal activity over 24 hours.

- Anticancer Screening :

- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

What strategies mitigate metabolic instability of the methyl ester group in vivo?

Advanced Research Question

- Prodrug Design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis.

- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate).

- Metabolite Identification : Use LC-MS/MS to track hydrolysis products in liver microsomes .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates to assess target protein stabilization.

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent binding and pull-down assays.

- SPR/BLI : Measure real-time binding kinetics (k/k) on Biacore or Octet platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.